

# In-Depth Technical Guide: Nordoxepin Hydrochloride (CAS 2887-91-4)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nordoxepin hydrochloride

Cat. No.: B195832

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin, is a pharmacologically active compound with a distinct receptor binding profile. This technical guide provides a comprehensive overview of **Nordoxepin hydrochloride** (CAS 2887-91-4), focusing on its physicochemical properties, mechanism of action, and relevant experimental methodologies. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of neuropsychopharmacological agents.

## Physicochemical Properties

**Nordoxepin hydrochloride** is a white to off-white crystalline powder.<sup>[1]</sup> It is the hydrochloride salt of Nordoxepin, also known as desmethyldoxepin. Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2887-91-4	[2][3]
Molecular Formula	C <sub>18</sub> H <sub>20</sub> ClNO	[2][4]
Molecular Weight	301.81 g/mol	[2][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	210-218 °C	[5]
Solubility	Soluble in DMSO, DMF, and Ethanol.	[4]
Stereochemistry	Exists as a mixture of (E) and (Z) stereoisomers.	[5]

## Mechanism of Action

**Nordoxepin hydrochloride**'s primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake at the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the brain.[6] It is a pharmacologically active metabolite of doxepin, formed primarily through demethylation by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[3][7] Nordoxepin is further metabolized via hydroxylation by CYP2D6.[3]

Compared to its parent compound, doxepin, nordoxepin exhibits a more potent and selective inhibition of the norepinephrine transporter (NET).[3][8] Conversely, it is a less potent inhibitor of the serotonin transporter (SERT) and demonstrates reduced antagonist activity at histamine H<sub>1</sub>, α<sub>1</sub>-adrenergic, and muscarinic acetylcholine receptors.[3][9]

## Receptor and Transporter Binding Profile

The following table summarizes the available quantitative data on the binding affinities (K<sub>i</sub> values) of nordoxepin and its parent compound, doxepin, for key neurotransmitter transporters and receptors. Lower K<sub>i</sub> values indicate higher binding affinity.

Target	Nordoxepin (Ki, nM)	Doxepin (Ki, nM)	Reference(s)
Norepinephrine Transporter (NET)	16	40	<a href="#">[10]</a>
Serotonin Transporter (SERT)	330	66	<a href="#">[10]</a>
Histamine H <sub>1</sub> Receptor	2.1	0.25	<a href="#">[10]</a>
α <sub>1</sub> -Adrenergic Receptor	79	19	<a href="#">[10]</a>
Muscarinic Acetylcholine Receptor	230	25	<a href="#">[10]</a>

Note: Data is from a study by Richelson, E. (1983) and may have been determined under specific experimental conditions. Direct comparison between different studies should be made with caution.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **Nordoxepin hydrochloride**'s pharmacological profile.

### Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound to a specific receptor using a radiolabeled ligand.

Objective: To determine the inhibition constant (K<sub>i</sub>) of **Nordoxepin hydrochloride** for a target receptor (e.g., histamine H<sub>1</sub>, α<sub>1</sub>-adrenergic, muscarinic acetylcholine receptors).

Materials:

- Cell membranes expressing the target receptor.

- Radiolabeled ligand specific for the target receptor (e.g., [ $^3\text{H}$ ]pyrilamine for  $\text{H}_1$  receptors).
- **Nordoxepin hydrochloride** stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- **Membrane Preparation:** Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
- **Assay Setup:** In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of **Nordoxepin hydrochloride**. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).
- **Incubation:** Incubate the plate at a specific temperature (e.g., room temperature or  $37^\circ\text{C}$ ) for a sufficient time to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- **Washing:** Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the  $IC_{50}$  value (the concentration of **Nordoxepin hydrochloride** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radiolabeled ligand and  $K_d$  is its dissociation constant.

## Neurotransmitter Uptake Inhibition Assay

This protocol describes a method to measure the inhibition of neurotransmitter reuptake by transporters expressed in cells.

**Objective:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **Nordoxepin hydrochloride** for the norepinephrine transporter (NET) and serotonin transporter (SERT).

**Materials:**

- Cell line stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) (e.g., HEK293 cells).
- Radiolabeled neurotransmitter (e.g., [ $^3H$ ]norepinephrine or [ $^3H$ ]serotonin).
- **Nordoxepin hydrochloride** stock solution.
- Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
- Wash buffer (e.g., ice-cold uptake buffer).
- Scintillation cocktail.
- Scintillation counter.

**Procedure:**

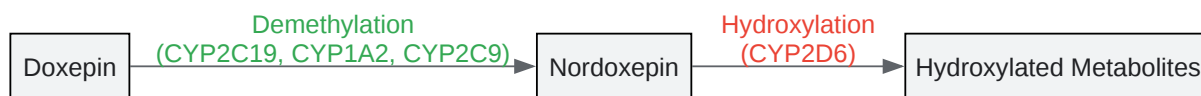
- **Cell Culture:** Plate the hNET or hSERT expressing cells in a multi-well plate and allow them to adhere overnight.
- **Pre-incubation:** Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of **Nordoxepin hydrochloride** for a defined period.

- Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
- Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.
- Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.
- Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.
- Data Analysis: Determine the IC<sub>50</sub> value of **Nordoxepin hydrochloride** for the inhibition of neurotransmitter uptake by performing a non-linear regression analysis of the concentration-response curve.

## Visualizations

### Metabolic Pathway of Doxepin to Nordoxepin

The following diagram illustrates the primary metabolic conversion of doxepin to its active metabolite, nordoxepin.

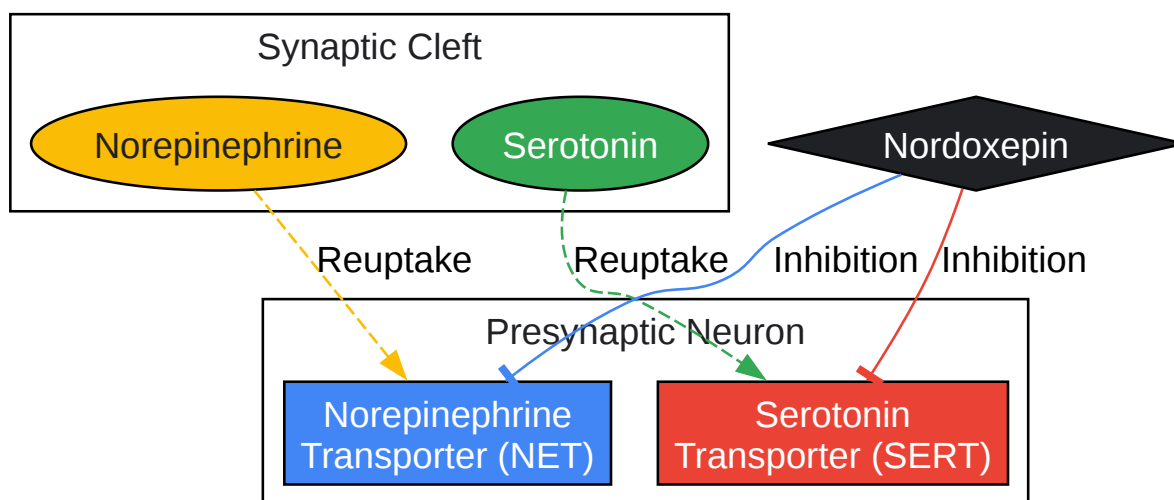


[Click to download full resolution via product page](#)

Metabolic conversion of Doxepin.

### Nordoxepin's Primary Mechanism of Action

This diagram depicts the primary mechanism of action of nordoxepin at the synaptic cleft.

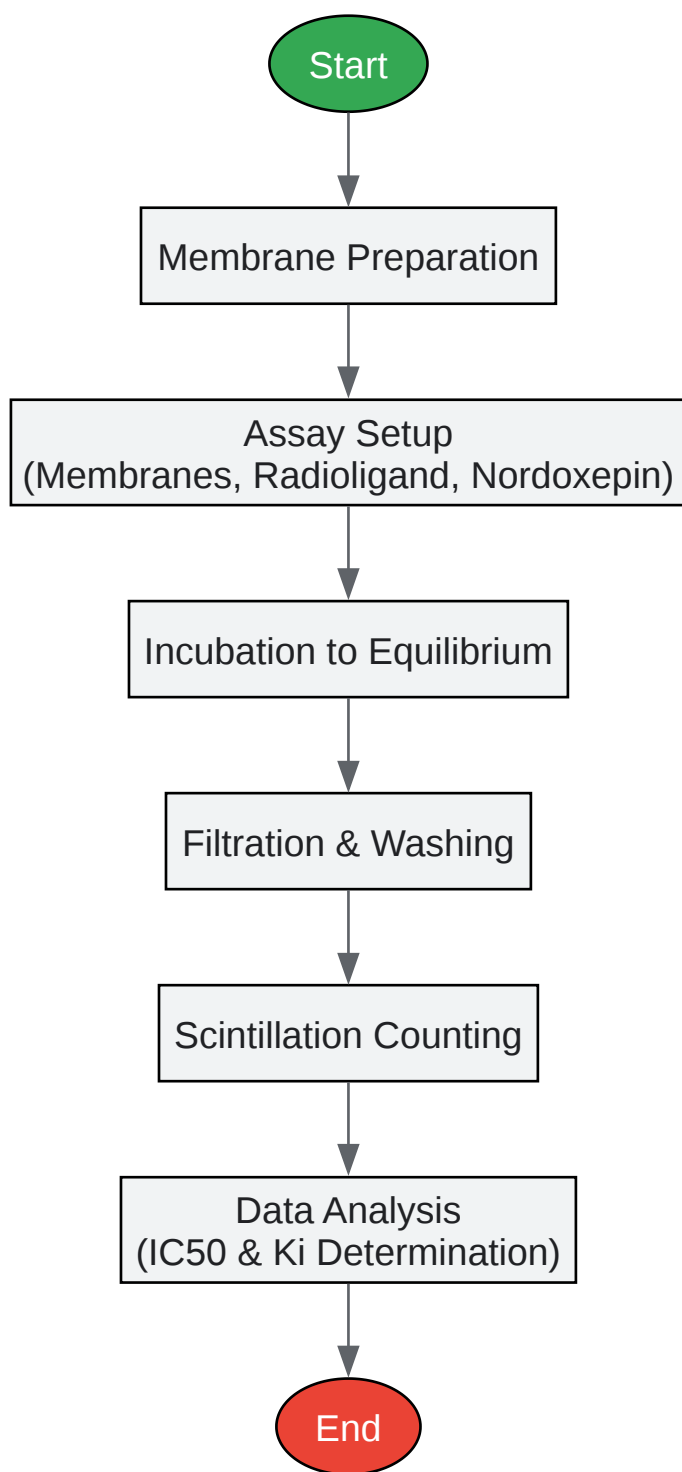


[Click to download full resolution via product page](#)

Inhibition of neurotransmitter reuptake.

## Experimental Workflow for Receptor Binding Assay

The following flowchart outlines the key steps in a typical radioligand receptor binding assay.



[Click to download full resolution via product page](#)

Workflow for radioligand binding assays.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxepin - Wikipedia [en.wikipedia.org]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of antidepressants--characteristics of the ideal drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Nordoxepin Hydrochloride (CAS 2887-91-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195832#nordoxepin-hydrochloride-cas-number-2887-91-4]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)